4,6-Dihydroxy-5-formylpyrimidine
CAS No.: 14256-99-6
Cat. No.: VC20938779
Molecular Formula: C5H4N2O3
Molecular Weight: 140.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14256-99-6 |
---|---|
Molecular Formula | C5H4N2O3 |
Molecular Weight | 140.1 g/mol |
IUPAC Name | 4-hydroxy-6-oxo-1H-pyrimidine-5-carbaldehyde |
Standard InChI | InChI=1S/C5H4N2O3/c8-1-3-4(9)6-2-7-5(3)10/h1-2H,(H2,6,7,9,10) |
Standard InChI Key | LJMXTWXGOCCHQO-UHFFFAOYSA-N |
SMILES | C1=NC(=C(C(=O)N1)C=O)O |
Canonical SMILES | C1=NC(=C(C(=O)N1)C=O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
4,6-Dihydroxy-5-formylpyrimidine features a heterocyclic aromatic pyrimidine core with dual hydroxyl substituents at positions 4 and 6, complemented by a formyl group at position 5. The molecular formula is C₅H₄N₂O₃ with a precise molecular weight of 140.10 g/mol . The presence of multiple functional groups creates a reactive profile that enables this compound to participate in various chemical transformations. The compound exists in various tautomeric forms, with the most stable being the keto-enol tautomer where one hydroxyl group exists in the carbonyl form, making it technically 4-hydroxy-6-oxo-1H-pyrimidine-5-carbaldehyde in some nomenclature systems .
The nitrogen atoms in the pyrimidine ring contribute to the compound's potential for hydrogen bonding and coordination chemistry, while the formyl group provides an active site for nucleophilic additions and condensation reactions. This structural arrangement creates a molecule with distinct chemical behavior and reactivity patterns that differ from other pyrimidine derivatives.
Physical Properties
4,6-Dihydroxy-5-formylpyrimidine typically presents as a white to light yellow crystalline solid under standard conditions . The compound exhibits solubility characteristics consistent with polar organic compounds, dissolving readily in polar solvents such as water and alcohols . This solubility profile is attributed to the hydroxyl and carbonyl functionalities that enable hydrogen bonding with polar solvent molecules.
The physical state and appearance of this compound make it amenable to standard laboratory handling procedures, although its reactivity necessitates specific storage conditions. The crystalline nature facilitates purification through recrystallization techniques, which is advantageous for achieving higher purity standards for research applications.
Chemical Reactivity
The chemical reactivity of 4,6-dihydroxy-5-formylpyrimidine is primarily governed by its functional groups. The hydroxyl groups can participate in hydrogen bonding and various substitution reactions, while the formyl group is susceptible to nucleophilic addition reactions, oxidation to carboxylic acid derivatives, and reduction to alcohols . The compound can engage in condensation reactions through its aldehyde functionality, making it valuable in synthesizing more complex molecular structures.
The pyrimidine ring itself contributes to the molecule's aromaticity and provides sites for electrophilic aromatic substitution reactions, although these are influenced by the electron-withdrawing and donating effects of the attached functional groups. This combination of reactive sites offers multiple pathways for chemical transformations, explaining the compound's utility as a synthetic intermediate.
Synthesis and Applications
Applications
4,6-Dihydroxy-5-formylpyrimidine demonstrates versatility in its applications across several domains:
In pharmaceutical research, the compound may serve as a building block for developing bioactive molecules, particularly those targeting DNA or RNA interactions, given the structural similarities to nucleobases . The reactive formyl group provides a convenient handle for derivatization and conjugation with other molecules of interest.
As an agrochemical intermediate, it can contribute to the synthesis of crop protection agents, herbicides, or plant growth regulators through further functionalization . The patent literature indicates interest in related compounds for agrochemical applications, suggesting potential pathways for 4,6-dihydroxy-5-formylpyrimidine utilization .
In organic synthesis, the compound functions as a versatile intermediate for creating more complex heterocyclic systems. Its multifunctional nature allows sequential reactions at different sites, enabling the construction of elaborate molecular architectures with potential applications in materials science, catalysis, and other fields .
Quality Standards and Specifications
Commercial sources of 4,6-dihydroxy-5-formylpyrimidine adhere to specific quality standards that ensure consistency and reliability for research and industrial applications. These specifications typically include parameters such as purity, identity confirmation, moisture content, and impurity profiles.
Table 2 presents typical quality specifications for high-purity 4,6-dihydroxy-5-formylpyrimidine:
Research Developments and Future Perspectives
Future Research Directions
Future research involving 4,6-dihydroxy-5-formylpyrimidine might explore several promising directions:
-
Development of more efficient and selective synthetic routes to access this compound and its derivatives, potentially enabling more economical large-scale production.
-
Exploration of its potential as a building block for creating biologically active compounds with applications in pharmaceutical development, particularly those targeting nucleic acid interactions.
-
Investigation of its coordination chemistry with various metals, potentially leading to new catalytic systems or materials with interesting electronic or optical properties.
-
Utilization of the compound in supramolecular chemistry, leveraging its hydrogen bonding capabilities to create self-assembled structures with programmable properties. Given the compound's multifunctional nature and the continuing interest in pyrimidine chemistry across various disciplines, 4,6-dihydroxy-5-formylpyrimidine is likely to remain a valuable chemical entity in both research and industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume